5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one
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Overview
Description
5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidinone ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidinones or reduced aromatic rings.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, where it could be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-6-(p-tolyl)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
5-Phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the p-tolyl group, potentially affecting its interaction with biological targets.
Uniqueness
The presence of both the p-tolyl and trifluoromethyl groups in 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one makes it unique, potentially offering a combination of enhanced biological activity and metabolic stability.
Properties
CAS No. |
651316-08-4 |
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Molecular Formula |
C18H13F3N2O |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H13F3N2O/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(24)23-17(22-15)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
InChI Key |
WWKURJHDGHRWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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